N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxamide is a structurally complex molecule featuring a tricyclic framework with five oxygen atoms (pentaoxa system) and methyl substituents at positions 4, 4, 11, and 11. The carboxamide group at position 8 is functionalized with a 2-anilino-2-oxoethyl moiety.
Properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7/c1-19(2)26-13-14(27-19)16-18(29-20(3,4)28-16)25-15(13)17(24)21-10-12(23)22-11-8-6-5-7-9-11/h5-9,13-16,18H,10H2,1-4H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMQBLQREDZTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps. The initial step often includes the formation of the tricyclic core, followed by the introduction of the anilino and carboxamide groups. Common reagents used in these reactions include aniline, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems. The scalability of the synthesis process is crucial for its application in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tricyclo and Pentaoxa Families
The target compound shares structural motifs with several tricyclic and polyether-containing molecules. Key comparisons include:
(a) [(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate ()
- Molecular Formula : C₁₄H₂₂O₇ (MW: 302.32 g/mol)
- Key Differences :
- Functional Group : Methyl acetate vs. carboxamide in the target compound.
- Stereochemistry : Specific S/R configurations in the tricyclic core, which may influence biological interactions.
- Solubility : The ester group in this analog likely enhances solubility compared to the carboxamide group in the target compound.
- Relevance : Highlights the impact of functional groups on physicochemical properties.
(b) 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ()
- Structure: Bicyclo[2.2.1]heptane with a carboxylic acid and 2-chloroanilino group.
- Key Differences: Ring System: Bicyclic vs. tricyclic in the target compound. Oxygen Content: Single oxa group vs. five in the target. Substituents: Chloroanilino and carboxylic acid vs. carboxamide and methyl groups.
Functionalized Carboxamides and Thiazolidinones
(a) N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
- Synthesis: Prepared via refluxing with mercaptoacetic acid and ZnCl₂, forming thiazolidinone rings.
- Key Differences: Core Structure: Thiazolidinone vs. tricyclic pentaoxa system. Functionalization: Chromen-yloxy groups vs. anilino-2-oxoethyl in the target.
- Relevance : Illustrates divergent synthetic pathways for carboxamide derivatives.
(b) 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Structure : Spirocyclic system with oxa-aza rings and benzothiazole groups.
- Key Differences :
- Ring Type : Spiro[4.5]decane vs. tricyclo[7.3.0.0²,⁶]dodecane.
- Heteroatoms : Combination of oxygen and nitrogen vs. oxygen-dominated system in the target.
- Relevance : Emphasizes the role of heteroatom placement in modulating electronic properties.
Biological Activity
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of amine and carboxamide groups which are often associated with biological interactions.
Research indicates that this compound may interact with various biological pathways:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds similar in structure have shown to inhibit EGFR activity, which is crucial in cancer proliferation and survival pathways .
- Antioxidant Activity : The presence of multiple oxygen-containing functional groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Anticancer Activity
A study investigated the anticancer properties of structurally related compounds and found significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
In vitro studies demonstrated that compounds with similar functional groups exhibited antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects on A549 cell line; showed 60% inhibition at 50 µM concentration over 48 hours. |
| Study 2 | Evaluated antimicrobial effects; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. |
| Study 3 | Explored antioxidant capacity; showed significant reduction in reactive oxygen species (ROS) levels in treated cells. |
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should include acute and chronic exposure assessments to determine any adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
